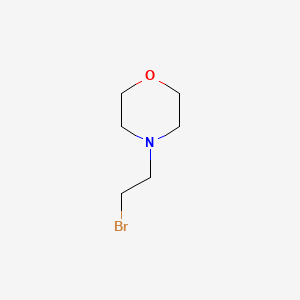

4-(2-Bromoethyl)morpholine

描述

Overview of Morpholine (B109124) Derivatives in Chemical Science

Morpholine is a six-membered heterocyclic organic compound containing both an amine and an ether functional group. This unique structure imparts a range of desirable physicochemical properties, making its derivatives a subject of intense study and application in various scientific domains. e3s-conferences.orgresearchgate.net

Morpholine derivatives are a class of chemical compounds that feature the morpholine ring as a core structural motif. wisdomlib.org They are widely recognized for their broad spectrum of biological activities and are integral to the design and development of new therapeutic agents and agrochemicals. e3s-conferences.orgacs.org In medicinal chemistry, the morpholine moiety is considered a "privileged" structure because its incorporation into a molecule can enhance pharmacological potency and improve pharmacokinetic properties, such as solubility and metabolic stability. researchgate.netacs.org

Significance of Haloethyl Amines in Organic Synthesis

Haloethyl amines are a class of organic compounds characterized by an ethylamine (B1201723) backbone substituted with one or more halogen atoms. The presence of a halogen, such as bromine or chlorine, on the ethyl group makes these compounds valuable intermediates in organic synthesis. researchgate.netgoogle.com Specifically, the carbon-halogen bond is susceptible to nucleophilic attack, making the halogen a good leaving group in substitution reactions. cymitquimica.com

This reactivity is the cornerstone of their utility. Haloethyl amines serve as alkylating agents, allowing for the introduction of an ethylamine moiety onto a wide variety of nucleophilic substrates. This process is fundamental in the construction of more complex molecules. For instance, they are used in the synthesis of cyclic amines from amino alcohols, a transformation that can be otherwise tedious. orgsyn.org

A prominent example within this class is bis(2-chloroethyl)amine, also known as a nitrogen mustard, which demonstrates the significant reactivity of the haloethyl group. nih.gov In the context of 4-(2-bromoethyl)morpholine, the bromoethyl group provides a reactive handle that enables chemists to readily connect the morpholine ring to other molecules, forming new carbon-nitrogen bonds. This capability is crucial for building the molecular frameworks of new compounds being investigated for various purposes, including pharmaceuticals. cymitquimica.comgoogle.com

Research Context and Scope for this compound

This compound emerges at the intersection of the two chemical classes discussed above. It is both a morpholine derivative and a haloethyl amine, a combination that defines its research context and utility. The compound itself is primarily not an end product but a key intermediate—a building block for creating more elaborate molecules.

Its structure consists of a stable, pharmacologically relevant morpholine ring attached to a reactive bromoethyl group. cymitquimica.com This dual nature makes it an attractive reagent for synthetic chemists, particularly in the field of medicinal chemistry. Researchers utilize this compound to introduce the morpholinoethyl group into target structures. The morpholine part of the molecule can confer favorable properties like improved solubility or desirable biological interactions, while the bromoethyl part provides the chemical means for its attachment. acs.orgcymitquimica.comgoogle.com

The primary application of this compound is in nucleophilic substitution reactions where a nucleophile displaces the bromide ion to form a new, more complex molecule. cymitquimica.com This reaction is frequently employed in the synthesis of novel compounds being tested for biological activity. For example, it has been used in the preparation of potential ERK inhibitors, a class of molecules investigated for cancer therapy. google.com

The compound is often used in its hydrobromide or hydrochloride salt form, which can improve its stability and handling characteristics. nih.govchemsrc.comcymitquimica.comsigmaaldrich.com The research interest in this compound is therefore not in its direct effects, but in its role as a versatile synthetic tool for the efficient construction of new chemical entities with potential applications in drug discovery and materials science.

Compound Information Table

| Compound Name | Other Names | Molecular Formula |

| This compound | 2-(4-Morpholine)ethyl bromide | C₆H₁₂BrNO |

| Morpholine | - | C₄H₉NO |

| bis(2-chloroethyl)amine | Nornitrogen mustard | C₄H₉Cl₂N |

| This compound hydrobromide | - | C₆H₁₃Br₂NO |

| This compound hydrochloride | - | C₆H₁₃BrClNO |

Chemical Properties of this compound and its Salts

| Property | This compound | This compound hydrobromide | This compound hydrochloride |

| CAS Number | 89583-07-3 nih.gov | 42802-94-8 nih.gov | 89583-06-2 chemsrc.com |

| Molecular Weight | 194.07 g/mol nih.gov | 274.98 g/mol nih.gov | 230.53 g/mol bldpharm.com |

| Molecular Formula | C₆H₁₂BrNO nih.gov | C₆H₁₃Br₂NO nih.gov | C₆H₁₃BrClNO chemsrc.com |

| Physical Form | Liquid or Solid sigmaaldrich.com | White to Yellow to pink Solid sigmaaldrich.com | Data not available |

| IUPAC Name | This compound nih.gov | This compound;hydrobromide nih.gov | This compound,hydrochloride chemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

4-(2-bromoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMXEDZZSWLXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363618 | |

| Record name | 4-(2-bromoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89583-07-3 | |

| Record name | 4-(2-bromoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Bromoethyl Morpholine

Direct Bromination Approaches

Direct bromination involves the conversion of the hydroxyl group of a precursor alcohol into a bromide. This is a common and effective strategy for synthesizing the target compound.

A well-established method for the synthesis of 4-(2-bromo-ethyl)-morpholine involves the reaction of 2-morpholin-4-yl-ethanol with carbon tetrabromide and triphenylphosphine. This reaction, a variation of the Appel reaction, effectively converts the primary alcohol into the corresponding alkyl bromide.

The procedure begins with a mixture of 2-morpholin-4-yl-ethanol in a solvent such as dichloromethane, which is cooled to 0°C. To this solution, carbon tetrabromide is added, followed by the portion-wise addition of triphenylphosphine. The reaction is then allowed to warm to ambient temperature and stirred overnight to ensure completion. Following the reaction, the mixture is concentrated, and a non-polar solvent like hexanes is added to precipitate the triphenylphosphine oxide byproduct. After filtration, the filtrate is concentrated and the crude product is purified, typically by silica (B1680970) gel chromatography, to yield 4-(2-bromo-ethyl)-morpholine as a colorless oil.

Reaction Details for Synthesis from 2-morpholin-4-yl-ethanol

| Reactant/Reagent | Molar Equivalent | Role |

|---|---|---|

| 2-morpholin-4-yl-ethanol | 1.0 | Starting Material |

| Carbon Tetrabromide | 1.5 | Bromine Source |

| Triphenylphosphine | 1.2 | Reagent |

| Dichloromethane | - | Solvent |

The efficiency of the bromination reaction using carbon tetrabromide and triphenylphosphine is dependent on several key conditions.

Temperature: The reaction is initiated at a reduced temperature (0°C) during the addition of triphenylphosphine to manage the exothermic nature of the reaction. Allowing the reaction to proceed overnight at ambient temperature ensures it goes to completion.

Stoichiometry: The use of excess carbon tetrabromide (1.5 equivalents) and a slight excess of triphenylphosphine (1.2 equivalents) helps to drive the reaction forward and ensure the complete conversion of the starting alcohol.

Solvent: Dichloromethane is an effective solvent as it is relatively inert and dissolves the reactants well.

Purification: Purification via silica gel chromatography is crucial for removing the triphenylphosphine oxide byproduct and any unreacted starting materials, yielding the pure product.

Optimization of this reaction could involve screening other aprotic solvents, adjusting the stoichiometry of the reagents to improve atom economy, and refining the purification technique to maximize yield and purity.

Alternative Synthetic Routes to 4-(2-Bromoethyl)morpholine

Beyond the direct bromination of 2-morpholin-4-yl-ethanol, other synthetic strategies have been developed to produce this compound and its hydrobromide salt.

This compound can be prepared and isolated as its hydrobromide salt, this compound hydrobromide. biosynth.comalchempharmtech.combldpharm.com This salt is a crystalline solid and can be more stable and easier to handle than the free base form. biosynth.com A common method for preparing similar bromoethylamine hydrobromides involves treating the corresponding ethanolamine with hydrobromic acid. orgsyn.org This process typically involves heating the ethanolamine with an excess of concentrated hydrobromic acid, followed by removal of water and crystallization of the resulting hydrobromide salt from a suitable solvent like acetone. orgsyn.org The free base, this compound, can then be obtained by neutralizing the hydrobromide salt with a suitable base.

An alternative approach involves the N-alkylation of morpholine (B109124) with a 2-bromoethylating agent. A relevant example is the synthesis of N-(2-aminoethyl)morpholine, where morpholine is reacted with 2-bromoethylamine (B90993) hydrobromide. asianpubs.org This reaction is typically carried out by heating the two reactants together. Morpholine itself can act as both a reactant and a base to neutralize the hydrobromic acid formed during the reaction. asianpubs.org For the synthesis of this compound, a similar strategy could be envisioned using a different starting material that reacts with morpholine. This method highlights the utility of 2-bromoethylamine derivatives as alkylating agents for amines.

While the carbon tetrabromide and triphenylphosphine system is effective, other halogenating agents can be employed to convert alcohols to alkyl bromides. These include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents offer different reactivity profiles and may be advantageous under specific conditions. The choice of solvent is also critical, with inert aprotic solvents such as dichloromethane, chloroform, or toluene often being used to prevent unwanted side reactions. google.com The selection of the optimal halogenating agent and solvent system is a key aspect of developing a robust and efficient synthesis. researchgate.net

Comparison of Synthetic Approaches

| Method | Starting Materials | Key Reagents | Form of Product |

|---|---|---|---|

| Direct Bromination | 2-morpholin-4-yl-ethanol | CBr₄, PPh₃ | Free Base (Oil) |

| Hydrobromide Salt Route | 2-morpholin-4-yl-ethanol | HBr | Hydrobromide Salt (Solid) |

| N-Alkylation | Morpholine, 2-Bromoethylamine Hydrobromide | - | Free Base |

Advanced Synthetic Strategies for Related Morpholine Derivatives

The synthesis of morpholine derivatives has evolved significantly, moving beyond simple annulation techniques to embrace more complex and controlled strategies. These advanced methods are crucial for accessing structurally diverse morpholines, which are key components in pharmaceuticals and agrochemicals. The focus has shifted towards developing multi-step reaction sequences for building complex architectures, refining nucleophilic substitution reactions for precise bond formation, and employing catalytic approaches to enhance efficiency and stereoselectivity.

Multi-step Reaction Sequences for Complex Morpholine Structures

The construction of complex molecules incorporating the morpholine scaffold often necessitates well-designed multi-step reaction sequences. These sequences allow for the gradual assembly of molecular complexity and the introduction of various functional groups.

One illustrative multi-step process is the synthesis of novel benzimidazole derivatives that are fused with a morpholine moiety. This synthesis proceeds in three main stages. The initial step involves the classical synthesis of a benzimidazole core, for instance, by cyclizing o-phenylenediamine with p-aminobenzoic acid in the presence of concentrated hydrochloric acid to yield 4-(1H-benzimidazol-2-yl)benzamine. The second step introduces the morpholine ring through a Mannich base reaction, where the benzimidazole derivative reacts with formaldehyde and morpholine. The final stage involves a Schiff base reaction, where the product from the second step is treated with various substituted aromatic aldehydes in the presence of acetic acid to produce the target complex morpholine-containing structures openmedicinalchemistryjournal.com.

Another example of a multi-step approach is the synthesis of morpholine-2,5-dione derivatives, which serve as precursors for ring-opening polymerization to create alternating polydepsipeptides utwente.nl. This synthesis begins with the N-acylation of an amino acid, such as glycine or alanine, using a haloacetyl halide like chloroacetyl chloride. This is followed by an intramolecular cyclization of the resulting N-(2-halogenacyl)-amino acid sodium salt, typically performed in the melt, to yield the desired morpholine-2,5-dione ring system utwente.nl.

Further demonstrating the versatility of multi-step syntheses, researchers have developed pathways to new 1,2,4-triazole derivatives starting from morpholine. A typical sequence involves reacting morpholine with ethyl chloroacetate to form morpholin-N-ethyl acetate, which is then converted to morpholin-N-ethyl acetohydrazide using hydrazine hydrate. This intermediate is further reacted to build the triazole ring, which can then be functionalized through additional reactions, such as Mannich base reactions with various secondary amines researchgate.net.

| Starting Material | Key Intermediates | Final Product Class | Reference |

| o-phenylenediamine, p-aminobenzoic acid, morpholine | 4-(1H-benzimidazol-2-yl)benzamine; 4-(1-(morpholinomethyl)-1H-benzimidazol-2-yl)benzamine | Benzimidazole-morpholine-Schiff base hybrids | openmedicinalchemistryjournal.com |

| Amino acids, Chloroacetyl chloride | N-(2-chloroacyl)-amino acid sodium salts | Morpholine-2,5-dione derivatives | utwente.nl |

| Morpholine, Ethyl chloroacetate | Morpholin-N-ethyl acetate; Morpholin-N-ethyl acetohydrazide | Morpholine-substituted 1,2,4-triazoles | researchgate.net |

Nucleophilic Substitution Reactions in Morpholine Synthesis

Nucleophilic substitution is a fundamental reaction type in the synthesis of morpholine and its derivatives. These reactions involve an electron-rich nucleophile attacking an electron-deficient center, displacing a leaving group. The nitrogen atom of an amine is a common nucleophile used to form the morpholine ring.

A notable advancement in this area is the development of a simple, high-yield, one or two-step protocol for converting 1,2-amino alcohols into morpholines. This method relies on a selective SN2 reaction between the primary amine of the amino alcohol and ethylene (B1197577) sulfate (B86663) organic-chemistry.orgchemrxiv.orgchemrxiv.org. The key to this methodology is the identification of conditions that promote the clean monoalkylation of the amine. This approach is not only efficient but also offers environmental and safety benefits over traditional methods chemrxiv.orgchemrxiv.org.

The synthesis of 4-(2-aminoethyl)morpholine derivatives also employs nucleophilic substitution. In one pathway, 4-(2-aminoethyl)morpholine is reacted with various arylsulfonyl chlorides. The amino group acts as the nucleophile, substituting the chloride on the sulfonyl group to form 4-(2-(arylsulfamoyl)ethyl) morpholine intermediates. These can be further N-alkylated by reaction with electrophiles like 2-chlorobenzyl chloride or 4-bromobenzyl bromide in the presence of a base such as sodium hydride researchgate.net.

Furthermore, a diastereoselective and diastereoconvergent synthesis of 2- and 3-substituted morpholines has been developed using a cascade reaction initiated by nucleophilic attack. In this strategy, α-formyl carboxylates are used as discrete nucleophiles that react with a tosyl-oxazetidine. This ring-opening is followed by a cascade that forms the morpholine ring, yielding morpholine hemiaminals that can be further elaborated acs.org.

| Nucleophile | Electrophile | Reaction Type | Product | Reference |

| 1,2-amino alcohol | Ethylene sulfate | SN2 | Substituted morpholine | organic-chemistry.orgchemrxiv.org |

| 4-(2-aminoethyl)morpholine | Arylsulfonyl chloride | Nucleophilic substitution | 4-(2-(arylsulfamoyl)ethyl)morpholine | researchgate.net |

| α-formyl carboxylate | 2-Tosyl-1,2-oxazetidine | Nucleophilic ring-opening cascade | 2- and 3-substituted morpholines | acs.org |

Catalytic Approaches in Morpholine Derivative Synthesis

Catalysis offers powerful tools for synthesizing morpholine derivatives with high efficiency, selectivity, and stereocontrol. Various transition-metal and organocatalytic systems have been developed to facilitate the construction of the morpholine ring.

Palladium catalysis has been employed in a Wacker-type aerobic oxidative cyclization of alkenes to produce a range of six-membered nitrogen heterocycles, including morpholines organic-chemistry.org. Similarly, Iron(III) has been shown to catalyze a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from allylic alcohol-substituted 1,2-amino ethers and 1,2-hydroxy amines organic-chemistry.org.

A particularly effective strategy for producing chiral morpholines is a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. This approach uses a titanium catalyst for the initial hydroamination of an aminoalkyne substrate to form a cyclic imine. Subsequently, a ruthenium catalyst, such as the Noyori-Ikariya catalyst, reduces the imine to afford chiral 3-substituted morpholines with high enantiomeric excess (>95%) organic-chemistry.orgnih.gov. Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are critical for achieving high enantioselectivity organic-chemistry.orgnih.gov.

Boron trifluoride etherate, a Lewis acid, mediates the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to provide morpholines in good yields organic-chemistry.org. In organocatalysis, while the morpholine ring itself can be part of a catalyst, the synthesis of the ring can also be catalyzed. For example, the initial step in a multi-step synthesis of morpholine derivatives involved reacting morpholine with ethyl chloroacetate using triethylamine as a catalyst researchgate.net.

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Pd(DMSO)2(TFA)2 | Wacker-type aerobic oxidative cyclization | Alkenes with tethered amine and alcohol | Substituted morpholines | organic-chemistry.org |

| Iron(III) | Diastereoselective cyclization | Allylic alcohol substituted 1,2-amino ethers | 2,6- and 3,5-disubstituted morpholines | organic-chemistry.org |

| Ti catalyst / RuCl(S,S)-Ts-DPEN | Tandem hydroamination / asymmetric transfer hydrogenation | Aminoalkyne substrates | Chiral 3-substituted morpholines | organic-chemistry.orgnih.gov |

| Boron trifluoride etherate | Intramolecular hydroalkoxylation | Nitrogen-tethered alkenes | Substituted morpholines | organic-chemistry.org |

Chemical Reactivity and Transformations of 4 2 Bromoethyl Morpholine

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The primary mode of reactivity for 4-(2-bromoethyl)morpholine involves the nucleophilic substitution of the bromide ion. The electron-withdrawing nature of the bromine atom polarizes the carbon-bromine bond, rendering the α-carbon electrophilic and prone to attack by nucleophiles.

Amination Reactions

Amination reactions of this compound are utilized to introduce a morpholinoethyl moiety onto a nitrogen-containing substrate. This is a common strategy in the synthesis of pharmacologically active compounds. For instance, primary and secondary amines can displace the bromide to form the corresponding N-(2-morpholinoethyl)amines. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

A notable application of this reaction is in the synthesis of the antidepressant drug Moclobemide (B1677376). asianpubs.org In one reported synthesis, morpholine (B109124) is reacted with an aqueous solution of 2-bromoethylamine (B90993) hydrobromide under solvent- and catalyst-free conditions to produce the key intermediate N-(2-aminoethyl)morpholine. asianpubs.org This intermediate is then amidated with p-chlorobenzoic acid to yield Moclobemide. asianpubs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Morpholine | 2-Bromoethylamine hydrobromide | Solvent-free, catalyst-free | N-(2-aminoethyl)morpholine | Good | asianpubs.org |

| 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 100 °C | N-Benzyl-1-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine | ~85% | beilstein-journals.org |

Alkylation Reactions in Organic Synthesis

This compound serves as a versatile alkylating agent, introducing the morpholinoethyl group onto a variety of nucleophiles. This is a key step in the synthesis of many compounds with applications in medicinal chemistry and materials science. google.com For example, it can be used to alkylate phenols, thiophenols, and carbanions.

In one instance, this compound hydrochloride was used to alkylate a thieno[2,3-c]pyrrol-4-one derivative in the presence of sodium hydride in DMF. google.com The reaction proceeded overnight at room temperature to afford the N-alkylated product in high yield. google.com

The alkylation of 4-amino-5-hydroxypyrimidines with aminoalkyl halides, including N-(2-bromoethyl)pyrrolidine, can lead to cyclization reactions. wiley.com The initial O-alkylation is followed by an intramolecular SNAr reaction, resulting in the formation of a spirocyclic morpholinium system fused to the pyrimidine (B1678525) ring. wiley.com

| Nucleophile | Reagent | Conditions | Product | Yield | Reference |

| 2-(2-chloropyrimidin-4-yl)-6,6-dimethyl-5H-thieno[2,3-c]pyrrol-4-one | This compound hydrochloride | Sodium hydride, DMF | 2-(2-chloro-pyrimidin-4-yl)-6,6-dimethyl-5-(2-morpholin-4-yl-ethyl)-5,6-dihydro-pyrrolo[2,3-d]pyridazin-7-one | 93% | google.com |

| 6-Chloro-5-hydroxypyrimidine | N-(2-bromoethyl)pyrrolidine | Not specified | 6,7-dihydrospiro[pyrimido[5,4-b] chemenu.comnih.govoxazine-8,1′-pyrrolidin]-8-ium | Not specified | wiley.com |

Formation of Quaternary Ammonium (B1175870) Salts

The tertiary amine of the morpholine ring can react with the bromoethyl group of another molecule of this compound or other alkyl halides to form quaternary ammonium salts. researchgate.net These salts can have applications as phase-transfer catalysts, ionic liquids, and biologically active compounds. The hydrobromide form of this compound itself is a quaternary ammonium salt, which enhances its stability and solubility. sigmaaldrich.com The synthesis of 4-(4-bromobutyl)morpholine (B12959511) hydrobromide, a related compound, involves the reaction of morpholine with 1,4-dibromobutane (B41627).

Ring-Opening and Ring-Closing Reactions

While less common, the morpholine ring can participate in ring-opening reactions under certain conditions. More frequently, this compound is used in reactions that result in the formation of a new ring. For example, treatment of 4-amino-5-hydroxypyrimidines with N-(2-bromoethyl)pyrrolidine leads to an intramolecular SNAr reaction after initial O-alkylation, forming a fused spirocyclic morpholinium system. wiley.com The formation of a morpholine ring can also be achieved through the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate (B86663) in a one or two-step process. chemrxiv.org

Reactivity of the Morpholine Nitrogen

The nitrogen atom in the morpholine ring is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic and basic. It can react with acids to form salts. chemenu.com The nitrogen can also act as a nucleophile in various reactions. For instance, the nitrogen atom of morpholine attacks the carbon atom of 1,4-dibromobutane during the synthesis of 4-(4-bromobutyl)morpholine hydrobromide. The reactivity of the morpholine nitrogen is fundamental to many of the reactions of this compound, including the amination and alkylation reactions where it acts as the nucleophilic center of the introduced morpholinoethyl moiety.

Palladium-Catalyzed Reactions and Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh3)4/K3PO4 | Monosubstituted and bisubstituted products | mdpi.com |

| N-substituted 4-bromo-7-azaindole | Amides, amines, phenols | Pd(OAc)2/Pd2(dba)3, Xantphos, Cs2CO3/K2CO3 | C-N and C-O coupled products | beilstein-journals.org |

Applications of 4 2 Bromoethyl Morpholine in Organic Synthesis

As a Building Block for Complex Molecules

The dual functionality of 4-(2-Bromoethyl)morpholine makes it a crucial intermediate for introducing the morpholinoethyl moiety into various molecular frameworks. This is particularly significant in the fields of medicinal chemistry and materials science, where the morpholine (B109124) ring is a common feature in many functional molecules.

Precursor in Pharmaceutical Intermediates

This compound and its hydrohalide salts are frequently employed as alkylating agents in the synthesis of pharmaceutical intermediates. The compound's ability to readily react with nucleophiles such as phenols, amines, and thiols allows for the straightforward incorporation of the morpholinoethyl group, which is a recognized pharmacophore in many drug molecules. This structural motif can enhance the pharmacokinetic properties of a compound, such as improving its aqueous solubility or metabolic stability.

A notable application is in the synthesis of enzyme inhibitors. For instance, a patent describes the use of this compound hydrobromide in the preparation of substituted pyrazole (B372694) compounds that act as Erk inhibitors, a class of drugs investigated for cancer therapy. ambeed.com In this synthesis, the reagent is used to alkylate a phenolic hydroxyl group on a pyrazole core structure. ambeed.com Similarly, it can be used to synthesize intermediates for complex molecules like tert-butyl 6-(2-morpholinoethoxy)-2-azaspiro[3.3]heptane-2-carboxylate, a scaffold used in further drug development. ambeed.com

| Intermediate Synthesized | Starting Material | Reagent | Application |

| tert-butyl 6-(2-morpholinoethoxy)-2-azaspiro[3.3]heptane-2-carboxylate | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | This compound hydrobromide | Pharmaceutical Scaffold |

| Substituted Pyrazole Erk Inhibitor | Pyrazole with phenolic group | This compound hydrobromide | Enzyme Inhibitor Synthesis |

This table summarizes examples of pharmaceutical intermediates synthesized using this compound.

Role in Agrochemical Development

The morpholine ring is a key structural component in a number of commercially successful agrochemicals, particularly fungicides. While the morpholine scaffold is significant in the development of new pesticides, specific examples detailing the synthetic route from this compound are not prominently featured in the reviewed literature. researchgate.net However, its reactive nature makes it a suitable candidate for introducing the morpholinoethyl group onto potential agrochemical backbones, a common strategy in the design of new active compounds. researchgate.net

Synthesis of Polymeric Materials

The reactive bromo-functional group on this compound suggests its potential utility in polymer science, for example, in the synthesis of monomers or for the post-polymerization functionalization of polymer chains through grafting reactions. researchgate.net Such modifications can be used to introduce the morpholine moiety as a side chain, potentially imparting specific properties like altered solubility, pH-responsiveness, or biocompatibility to the base polymer. Despite this theoretical potential, a review of the available scientific literature does not provide specific examples of this compound being used for the synthesis or functionalization of polymeric materials. ambeed.combiosynth.com

Formation of Biologically Active Scaffolds

The incorporation of the 4-(2-morpholinoethyl) side chain is a widely used strategy for the development of new therapeutic agents. The morpholine ring can participate in crucial interactions with biological targets and improve the drug-like properties of the molecule.

Development of Anticancer Agents

This compound is a key building block in the synthesis of molecules designed as potential anticancer agents. Its role is typically to introduce the morpholinoethyl ether or amine side chain, which is a feature in several classes of kinase inhibitors. For example, the synthesis of certain pyrazolo[1,5-a]pyrimidine-based inhibitors, including analogs of the well-known AMPK inhibitor Dorsomorphin, involves the alkylation of a phenol (B47542) with reagents like this compound. researchgate.net These inhibitors are studied for their potential to interfere with cellular signaling pathways that are often dysregulated in cancer. researchgate.net

Furthermore, patents for novel anticancer agents explicitly describe the use of this compound or its hydrochloride salt as a key reagent. In the development of Erk kinase inhibitors, it is used to alkylate a nitrogen atom on a heterocyclic core, demonstrating its versatility in forming both C-O and C-N bonds to build the final active molecule. ambeed.com

| Anticancer Scaffold/Target | Synthetic Role of this compound | Resulting Functional Group |

| Pyrazolo[1,5-a]pyrimidine (Dorsomorphin analogs) | Alkylation of a phenolic hydroxyl group | Morpholinoethyl ether |

| Substituted Pyrazoles (Erk Inhibitors) | Alkylation of a heterocyclic nitrogen or oxygen | Morpholinoethyl amine/ether |

This table illustrates the role of this compound in the synthesis of scaffolds for anticancer agent development.

Synthesis of Antimicrobial Compounds

The morpholine moiety is present in various compounds exhibiting antimicrobial activity. Research into new antimicrobial agents has utilized this compound and its chloro-analog to synthesize novel derivatives with promising activity. A significant body of work focuses on the synthesis of 2-thio-pyrimidin-4(3H)-one derivatives. In these syntheses, a thiouracil precursor is alkylated at the sulfur atom using N-(2-chloroethyl)morpholine hydrochloride (a closely related analog) to introduce the 2-(morpholin-4-yl)ethylthio side chain.

These studies systematically create libraries of compounds where the morpholinoethyl group is a key variable and test their efficacy against a range of bacteria and fungi. The results indicate that the presence and structure of this side chain are often critical for the observed antimicrobial activity. The successful use of the chloro-analog in these reactions highlights a standard synthetic route where this compound would be an equally, if not more, reactive alternative due to the better leaving group ability of bromide compared to chloride.

Contributions to Anti-inflammatory and Analgesic Research

The morpholine moiety is a recognized pharmacophore in medicinal chemistry, and this compound is frequently utilized as a key reactant to introduce this functional group into potential drug candidates. Its application has led to the synthesis of novel compounds with significant anti-inflammatory and analgesic properties.

Researchers have successfully synthesized various series of compounds by reacting this compound with other chemical entities. For instance, it has been used in the alkylation of indazole-3-carboxamide and benzimidazole-2-carboxamide to produce new molecules. evonik.com One resulting compound, N-((3s,5s,7s)-Adamantan-1-yl)-1-(2-morpholinoethyl)-1H-indazole-3-carboxamide, was synthesized from its precursor using 4-(2-chloroethyl)morpholine, a closely related analogue. evonik.com This highlights the role of the 2-morpholinoethyl sidechain in developing selective cannabinoid type 2 (CB2) receptor agonists, which are known to have potential as anti-inflammatory and immunosuppressive agents. evonik.com

In another study, novel monocyclic β-lactam derivatives bearing a morpholine ring were synthesized and evaluated for their anti-inflammatory activity. sigmaaldrich.com These compounds were shown to be potent inhibitors of human inducible nitric oxide synthase (iNOS), with several derivatives exhibiting higher activity than the reference drug, dexamethasone. sigmaaldrich.com Similarly, this compound has been used to create derivatives of benzothiazolinone, which have shown potential as analgesic compounds. nih.gov The synthesis involves reacting 3-methyl-6-(2-bromoethyl)benzothiazolinone with various arylpiperazines to yield the final products. nih.gov

The development of prodrugs is another area where this compound is valuable. For example, an N-ethoxycarbonylmorpholine ester of the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) was prepared by reacting the sodium salt of diclofenac with a bromo-intermediate derived from morpholine. This strategy aims to create anti-inflammatory drugs with reduced gastrointestinal side effects. The formalin-induced pain test, a common model for assessing analgesic and anti-inflammatory effects, has been used to evaluate compounds derived from morpholine precursors, demonstrating activity in both neurogenic and inflammatory pain phases. google.com

| Derivative Class | Target/Model | Notable Finding | Reference |

| Indazole Carboxamides | CB2 Receptor | Synthesis of selective agonists with potential anti-inflammatory activity. | evonik.com |

| Monocyclic β-Lactams | iNOS Inhibition | Potent iNOS inhibitors, some more active than dexamethasone. | sigmaaldrich.com |

| Benzothiazolinones | Analgesic Activity | Precursor for compounds with potential analgesic effects. | nih.gov |

| Diclofenac Prodrug | Anti-inflammatory | Creation of a prodrug to mitigate NSAID-related side effects. |

Exploration in Antiviral and Antihyperlipidemic Agents

The structural versatility of this compound extends to the synthesis of agents targeting viral infections and lipid disorders. The morpholine ring is a key component in several biologically active molecules, and this bromo-derivative provides a reliable method for its incorporation.

In the field of antiviral research, new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been synthesized using 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline as an intermediate. sigmaaldrich.combldpharm.com Subsequent reaction with morpholine yielded derivatives that were identified as the most active antivirals and the least cytotoxic in the series, proving to be potent inducers of interferon. sigmaaldrich.combldpharm.com The synthesis pathway involves the initial alkylation of isatin (B1672199) with dibromoethane, followed by further reactions to build the complex heterocyclic system. bldpharm.com Patents also describe the use of this compound in the synthesis of compounds with demonstrated antiviral activity. acs.orgresearchgate.net

While direct synthesis of commercial antihyperlipidemic drugs using this compound is less documented in prominent literature, its role as a precursor to N-(2-aminoethyl)morpholine is significant. N-(2-aminoethyl)morpholine is a key intermediate in the synthesis of the antidepressant drug moclobemide (B1677376). ambeed.com Interestingly, moclobemide was initially developed as part of a research program to identify lipid-lowering agents before its effects as a monoamine oxidase inhibitor were discovered. ambeed.com Furthermore, various heterocyclic structures incorporating morpholine have been investigated for a wide range of biological activities, including antihyperlipidemic properties. google.commdpi.com The presence of the morpholine moiety is often explored to improve the pharmacokinetic profiles of potential drug candidates. google.com

| Research Area | Compound Class | Key Intermediate | Notable Finding | Reference |

| Antiviral | Indolo[2,3-b]quinoxalines | 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline | Morpholine derivative was the most active antiviral in the series. | sigmaaldrich.combldpharm.com |

| Antihyperlipidemic | (Related Research) | N-(2-aminoethyl)morpholine | Precursor to a drug initially investigated for lipid-lowering effects. | ambeed.com |

Utilization in Material Science Applications

Beyond pharmaceuticals, this compound and its hydrobromide salt are valuable reagents in material science, particularly in the formulation and modification of polymers and resins. Its bifunctional nature allows it to act as a bridge between different polymer chains or as an additive that imparts specific properties to a material.

Curing Agents and Stabilizers in Polymers

In polymer chemistry, a curing agent is a substance that initiates or controls the curing of a material, leading to the hardening and strengthening of the polymer matrix. While related morpholine derivatives like 4-methyl-2-morpholinone have been explicitly patented as curing agents and accelerators for epoxy resins, the utility of this compound is also recognized. bldpharm.com Chemical suppliers categorize this compound hydrobromide under polymer additives, including polymerization reagents, indicating its role in these processes.

The reactive bromoethyl group can participate in polymerization reactions, incorporating the morpholine unit directly into the polymer backbone. This covalent bonding is a strategy to prevent the loss of functional additives over time, which can occur through migration and evaporation in simple mixtures. The incorporated morpholine moiety can then influence the polymer's properties. For instance, in silyl-modified polymer (SMP) sealants, amine compounds, including morpholine, are used in stabilizer compositions to enhance material longevity. The presence of the tertiary amine in the morpholine ring can also act as a catalyst in certain curing systems, accelerating the cross-linking process.

Cross-linking Agents in Resins

Cross-linking is the process of forming chemical bonds between polymer chains to create a more rigid, three-dimensional network structure. This process is fundamental to the properties of thermosetting resins. This compound hydrobromide is classified by chemical suppliers as a cross-linking agent.

Its function as a cross-linker stems from its ability to react with polymer chains. The bromoethane (B45996) group can undergo nucleophilic substitution reactions with functional groups on polymer backbones (like hydroxyl or amine groups), effectively grafting the morpholinoethyl side chain onto the polymer. The tertiary amine of the morpholine ring can then participate in or catalyze further reactions, leading to the formation of cross-links. For example, a patent for low-formaldehyde self-crosslinking polymer latex compositions includes a complex morpholine-containing compound, illustrating the integration of this heterocycle into cross-linking systems. In epoxy resins, which are widely used in high-performance applications, curing involves the reaction of the epoxy groups with a curing agent. The introduction of molecules like this compound can modify the resulting network structure, potentially enhancing properties such as thermal stability and mechanical strength.

Spectroscopic and Computational Analysis in Research of 4 2 Bromoethyl Morpholine

Spectroscopic Characterization Methodsnih.govmdpi.comsigmaaldrich.com

Spectroscopic techniques are indispensable for confirming the identity and purity of 4-(2-bromoethyl)morpholine. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique structural information that, when combined, offers a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govresearchgate.netnih.gov

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the distinct chemical environments of the nuclei in the morpholine (B109124) ring and the bromoethyl side chain. nih.govnih.gov

In ¹H NMR, the protons on the morpholine ring typically appear as two multiplets or broad triplets. The protons closer to the oxygen atom (O-CH₂) are deshielded and resonate at a lower field (higher ppm) compared to the protons adjacent to the nitrogen atom (N-CH₂). researchgate.netresearchgate.net The ethyl group protons also present as two triplets: one for the methylene (B1212753) group attached to the nitrogen (N-CH₂-CH₂Br) and another at a lower field for the methylene group attached to the bromine (N-CH₂-CH₂Br), due to the halogen's deshielding effect. libretexts.org

In ¹³C NMR, distinct signals are observed for each carbon atom. The carbon atoms of the morpholine ring adjacent to the oxygen appear at a lower field than those adjacent to the nitrogen. researchgate.net The two carbons of the bromoethyl side chain are also clearly distinguishable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for N-substituted morpholines and halogenated alkanes. Actual shifts may vary based on solvent and experimental conditions.

| Atom | Type | Predicted Chemical Shift (ppm) | Splitting Pattern |

| H (Morpholine, -O-CH ₂-) | Proton | ~3.70 | Triplet |

| H (Morpholine, -N-CH ₂-) | Proton | ~2.50 | Triplet |

| H (Ethyl, -N-CH ₂-) | Proton | ~2.80 | Triplet |

| H (Ethyl, -CH ₂-Br) | Proton | ~3.40 | Triplet |

| C (Morpholine, -O-C H₂-) | Carbon-13 | ~67 | - |

| C (Morpholine, -N-C H₂-) | Carbon-13 | ~54 | - |

| C (Ethyl, -N-C H₂-) | Carbon-13 | ~58 | - |

| C (Ethyl, -C H₂-Br) | Carbon-13 | ~30 | - |

Infrared (IR) Spectroscopyresearchgate.netnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound displays characteristic peaks that confirm its structure.

Key vibrational bands include C-H stretching from the methylene groups of the morpholine ring and ethyl chain, typically seen in the 2850-3000 cm⁻¹ region. libretexts.org The C-O-C stretching of the ether linkage in the morpholine ring gives rise to a strong absorption band, usually around 1115-1125 cm⁻¹. The C-N stretching of the tertiary amine is also present, though it can sometimes be less distinct. A crucial, though often weak, absorption in the lower wavenumber region (typically 500-600 cm⁻¹) corresponds to the C-Br stretching vibration, confirming the presence of the bromoethyl group. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850-3000 | C-H Stretch (Asymmetric & Symmetric) | Methylene (-CH₂-) |

| 1450-1470 | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| 1115-1125 | C-O-C Stretch (Asymmetric) | Ether |

| 1000-1050 | C-N Stretch | Tertiary Amine |

| 500-600 | C-Br Stretch | Bromoalkane |

Mass Spectrometry (MS)nih.govlibretexts.org

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound, the molecular weight is 194.07 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. libretexts.org Therefore, one would expect to see peaks at m/z 193 and 195.

The fragmentation pattern is typically dominated by alpha-cleavage, a common pathway for amines. libretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the formation of a stable morpholinomethyl cation (m/z 100) and the loss of a bromoethyl radical. Another significant fragmentation pathway involves the loss of the entire bromoethyl group, also leading to a fragment at m/z 100.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

| 193/195 | [C₆H₁₂BrNO]⁺ | Molecular Ion Peak ([M]⁺, [M+2]⁺) |

| 100 | [C₅H₁₀NO]⁺ | Base Peak, from alpha-cleavage |

| 86 | [C₄H₈NO]⁺ | Loss of CH₂=CH₂ from m/z 114 fragment |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | Fragments from ring cleavage |

Theoretical and Computational Studiesfigshare.combamu.ac.in

In addition to experimental analysis, theoretical and computational methods are employed to gain deeper insight into the molecular properties and potential interactions of this compound. These in silico approaches complement spectroscopic data and help predict the compound's behavior.

Density Functional Theory (DFT) Calculationspnrjournal.comresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. bamu.ac.in For morpholine derivatives, DFT calculations are used to determine optimized molecular geometries, including bond lengths and angles, which can be compared with data from crystallographic studies. figshare.com

Furthermore, DFT can predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. nih.gov Calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's chemical reactivity and kinetic stability. pnrjournal.com The analysis of the molecular electrostatic potential can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack. figshare.com

Molecular Docking and Dynamics Simulationsgyanvihar.orgresearchgate.net

The morpholine scaffold is prevalent in many biologically active molecules. gyanvihar.org Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researcher.lifetandfonline.com

Molecular docking predicts the preferred orientation and binding affinity of the molecule within the active site of a receptor. researchgate.net This helps to identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. tandfonline.com Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the system over time, providing a dynamic view of the ligand's stability within the binding pocket and how it influences the protein's conformation. gyanvihar.org These methods are crucial in rational drug design for optimizing lead compounds.

Structure-Activity Relationship (SAR) Studies for Morpholine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. mdpi.come3s-conferences.org The morpholine ring is considered a "privileged structure" because it is a feature found in numerous bioactive compounds and approved drugs, often contributing favorably to their pharmacokinetic and pharmacodynamic profiles. sci-hub.senih.gov

The ability of the morpholine ring to improve properties like solubility and cell permeability makes it a valuable component in drug design. mdpi.com SAR studies on various classes of morpholine derivatives have revealed key structural features that determine their therapeutic potential.

Key SAR Insights for Bioactive Morpholine Derivatives:

Influence of Substituents: The nature and position of substituents on the morpholine ring or an attached scaffold are critical for biological activity. For example, in a series of morpholine-substituted tetrahydroquinoline derivatives designed as mTOR inhibitors, the presence of highly electron-withdrawing trifluoromethyl groups on an associated benzamide (B126) moiety significantly increased cytotoxic activity against several cancer cell lines. mdpi.com

Requirement of the Morpholine Moiety: In many cases, the morpholine group itself is an indispensable part of the pharmacophore, essential for binding to the target. SAR studies on a class of PI3K inhibitors demonstrated that the morpholine group was absolutely necessary for inhibitory activity. sci-hub.se

Role as a Scaffold: The morpholine ring can serve as a versatile scaffold to which other functional groups can be attached to confer specific activities. sci-hub.se Its conformation and substitution pattern dictate the spatial arrangement of these groups, influencing their interaction with biological targets.

Impact on Selectivity and Potency: The incorporation of a morpholine moiety can enhance both the potency and selectivity of a drug candidate. In studies of potential anti-neurodegenerative agents, morpholine-tethered compounds have shown significant inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com The specific linkage and substitution patterns on the morpholine ring and associated heterocyclic systems were found to modulate the potency and selectivity of inhibition. tandfonline.com For instance, certain morpholine-containing α, β-unsaturated ketones were identified as effective inhibitors of AChE and BuChE, with their activity depending on the specific substitutions on the aromatic ring. tandfonline.com

A review of morpholine-containing compounds highlighted that the addition of a halogen-substituted phenyl group to a morpholine-pyrazoline structure is required for maximum activity against HepG2 cancer cell lines. e3s-conferences.org Similarly, for other anticancer derivatives, a trifluoromethoxy group on an amide moiety and methoxy (B1213986) groups on an attached quinazoline (B50416) ring were found to be crucial for activity. e3s-conferences.org These examples underscore the principle that while the morpholine ring provides a favorable structural base, its therapeutic efficacy is finely tuned by the appended chemical groups. e3s-conferences.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of 4-(2-bromoethyl)morpholine and its parent morpholine (B109124) structure is an area of active research, with a focus on improving efficiency, safety, and scalability. While traditional methods, such as the reaction of 2-morpholin-4-yl-ethanol with reagents like carbon tetrabromide and triphenylphosphine, are established, they often involve hazardous materials and complex purification steps. frontiersin.org

Future explorations are directed toward innovative synthetic strategies. One promising avenue is the development of one-pot syntheses that streamline multi-step processes into a single reaction vessel, thereby reducing waste and improving yields. bohrium.com Another area of interest is the use of alternative reaction mechanisms, such as microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times for related morpholine compounds. nih.gov The adaptation of versatile reactions like the Mitsunobu reaction also presents a potential pathway for creating derivatives. biosynce.com These advanced methods represent a shift towards more efficient and industrially viable production of this key synthetic intermediate.

| Synthesis Approach | Key Reagents/Conditions | Potential Advantages |

| Conventional Method | 2-morpholin-4-yl-ethanol, CBr4, PPh3 | Established procedure |

| Microwave-Assisted | Microwave irradiation (e.g., 85°C, 50 W) | Significant reduction in reaction time |

| One-Pot Synthesis | Multiple reaction steps in a single vessel | Increased efficiency, reduced waste |

| Green Chemistry Route | 1,2-amino alcohols, ethylene (B1197577) sulfate (B86663), tBuOK | Use of inexpensive, safer reagents; redox-neutral |

Advanced Applications in Medicinal Chemistry

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. ambeed.com It is frequently incorporated into molecules to enhance potency, act as a structural scaffold, or favorably modulate pharmacokinetic and pharmacodynamic (PK/PD) properties. researchgate.net this compound is a key reagent for introducing this valuable pharmacophore.

A significant future direction is the use of this compound to construct targeted drug delivery systems. The morpholine ring's ability to improve solubility and brain permeability makes it a valuable component in drugs aimed at the central nervous system (CNS). researchgate.net Research into morpholine-containing compounds for targeted cancer therapy, particularly for CNS tumors, involves designing molecules that can inhibit specific kinases like PI3K and mTOR. researchgate.net Furthermore, the principles of using related bromo-compounds to create sustained-release formulations can be applied, where the morpholinoethyl group could be part of a linker system that controls drug release over time. nih.gov

Prodrug design is a critical strategy for overcoming limitations of active pharmaceutical ingredients (APIs), such as poor bioavailability or off-target effects. The morpholine moiety is instrumental in this area. By attaching a morpholinoethyl group to a parent drug, researchers can create prodrugs with improved PK/PD profiles. researchgate.net For instance, the development of novel direct renin inhibitors with a 2-carbamoyl morpholine scaffold resulted in compounds with high potency and oral bioavailability, demonstrating the scaffold's utility in creating effective, low-molecular-weight drugs. e3s-conferences.org Future work will likely involve using this compound to synthesize novel prodrugs of established APIs, aiming to enhance their therapeutic efficacy and patient compliance. researchgate.net

Role in Catalyst Development

The application of morpholine derivatives is expanding into the field of catalyst development, encompassing organocatalysis and transition metal catalysis. mdpi.com This represents a significant growth area for compounds synthesized from this compound.

Future research is focused on designing new organocatalysts where the morpholine ring is integral to the catalyst's structure. While historically considered less reactive than pyrrolidine-based catalysts, new β-morpholine amino acid derivatives have shown remarkable efficiency and stereocontrol in asymmetric reactions like the Michael addition. frontiersin.org A novel nanocatalyst, SiO2/4-(2-aminoethyl)-morpholine, has been developed as a reusable and environmentally friendly catalyst for synthesizing polyhydroquinolines. nih.gov

In transition metal catalysis, the morpholinoethyl group is being incorporated into advanced ligand systems. For example, 2-morpholinoethyl-substituted N-heterocyclic carbenes (NHCs) have been synthesized and used as ligands for silver (I) and palladium (II) complexes. google.com These complexes show catalytic activity in important cross-coupling reactions, such as the Suzuki-Miyaura reaction. google.com Additionally, morpholine itself can be used as an additive to modify existing catalysts, improving selectivity in industrial hydrogenation processes. acs.org The development of morpholine derivatives as part of catalyst systems for producing polymers like polyurethanes is another active area of industrial research. acs.org

| Catalyst Type | Role of Morpholine Derivative | Example Application |

| Organocatalyst | Core scaffold of the catalyst | Asymmetric Michael addition frontiersin.org |

| Nanocatalyst | Organic component on a silica (B1680970) surface | Synthesis of polyhydroquinolines nih.gov |

| Transition Metal Ligand | Component of an N-heterocyclic carbene (NHC) | Suzuki-Miyaura cross-coupling google.com |

| Catalyst Modifier | Additive to improve selectivity | Selective hydrogenation of p-chloronitrobenzene acs.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates. Future research on this compound and its precursors is strongly oriented towards developing more sustainable and environmentally benign processes.

A significant advancement is the development of a redox-neutral, one or two-step protocol for synthesizing morpholines from 1,2-amino alcohols using ethylene sulfate and potassium tert-butoxide. ambeed.com This method avoids harsh reagents and inefficient steps common in traditional syntheses. Another green approach involves using solvent-free and catalyst-free conditions, for example in the synthesis of N-(2-aminoethyl)morpholine from morpholine and an aqueous solution of 2-bromoethylamine (B90993) hydrobromide. These strategies not only reduce the environmental impact but also often lead to higher yields and simpler purification, aligning with the goals of sustainable industrial chemistry. ambeed.com

Comprehensive Pharmacokinetic and Pharmacodynamic Investigations

The inclusion of a morpholine ring often has a profound impact on a molecule's biological properties. A key future research direction will be the exhaustive investigation of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel compounds derived from this compound.

The morpholine ring's pKa is close to physiological pH, which can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier. researchgate.net This property is crucial for developing orally bioavailable drugs and CNS-active agents. researchgate.nete3s-conferences.org The polarity introduced by the morpholine's ether oxygen can significantly alter a compound's PK profile compared to analogs like piperidine. nih.gov Therefore, comprehensive future studies will involve detailed in vitro and in vivo assessments to understand how the morpholinoethyl group affects absorption, distribution, metabolism, and excretion (ADME), as well as the on-target and off-target activity of new therapeutic candidates.

常见问题

Q. What are the standard synthetic routes for preparing 4-(2-Bromoethyl)morpholine?

this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting morpholine with 1,2-dibromoethane under basic conditions (e.g., KOH in DMF at 50°C) to replace one bromine atom while retaining the other for further functionalization . Alternative routes may use 2-bromoethylamine intermediates, but purity optimization requires careful control of stoichiometry and temperature to minimize di-substitution byproducts.

Q. How can the purity and structure of this compound be verified experimentally?

- Nuclear Magnetic Resonance (NMR): H NMR should show characteristic signals: δ ~3.7 ppm (morpholine ring protons) and δ ~3.5 ppm (Br–CH–CH–N). C NMR confirms the bromoethyl moiety (δ ~30–35 ppm for CHBr).

- Mass Spectrometry (MS): ESI-MS or EI-MS should display a molecular ion peak at m/z 195.03 (CHBrNO).

- Elemental Analysis: Expected composition: C 36.77%, H 6.16%, N 7.14%, Br 40.77% .

Q. What safety precautions are critical when handling this compound?

- Incompatibilities: Avoid strong acids, oxidizers, and anhydrides due to risk of exothermic decomposition .

- Storage: Store in a cool, dry place (<25°C) in airtight glass containers. Classified as a combustible acute toxicant (Storage Class Code 6.1C) .

- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation .

Advanced Research Questions

Q. How does this compound function as a reagent in multi-step organic syntheses?

This compound serves as a versatile alkylating agent. For example:

- Drug Intermediate Synthesis: It introduces morpholine-containing side chains via nucleophilic substitution (e.g., in cannabinoid receptor ligands, where it reacts with indole derivatives under AlCl catalysis) .

- Coordination Chemistry: Analogous to 4-(2-Aminoethyl)morpholine, the bromoethyl derivative could act as a ligand precursor for transition metals (e.g., nickel or palladium) after bromine displacement .

Q. What analytical methods resolve contradictions in reported solubility data for this compound?

While notes miscibility with water for the aminoethyl analog, the bromoethyl derivative’s solubility may vary. Researchers should:

- Validate Experimentally: Conduct solubility tests in water, ethanol, and DMSO at 25°C.

- Monitor Stability: Use HPLC to detect hydrolysis byproducts (e.g., morpholine ethanol derivatives) in aqueous solutions .

Q. How can crystallization conditions be optimized for this compound derivatives?

For derivatives like picrate salts (e.g., 4-(2-Bromoethyl)morpholinium picrate):

- Solvent Selection: Use ethanol/water mixtures (3:1 v/v) for slow evaporation.

- Acid Addition: Add 5M HCl to protonate the morpholine nitrogen, enhancing crystal lattice stability.

- X-ray Crystallography: Confirm hydrogen bonding patterns (e.g., C–H···O and N–H···O interactions) to refine crystallization protocols .

Q. What are the challenges in quantifying trace impurities in this compound batches?

- Chromatographic Methods: Use reverse-phase HPLC with a C18 column (UV detection at 210 nm) to separate residual dibromoethane (<0.1% threshold).

- Mass Spectrometry: HRMS can identify brominated dimers (e.g., bis-morpholinoethane) formed during synthesis .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。